molecular formula C9H9ClN4 B2541550 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine CAS No. 1467445-44-8

3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine

Cat. No.: B2541550
CAS No.: 1467445-44-8
M. Wt: 208.65
InChI Key: RPCXMWAVICKMQL-UHFFFAOYSA-N
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Description

3-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a chlorine atom and at the 6-position with a 1,3-dimethylpyrazole moiety. This structure combines the electron-deficient pyridazine ring, which is reactive toward nucleophilic substitution, with the sterically hindered pyrazole group, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name

3-chloro-6-(1,3-dimethylpyrazol-4-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCXMWAVICKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route: Pyrazole Ring Formation

This method involves constructing the pyrazole moiety directly onto the pyridazine backbone through cyclocondensation.

Step 1: Synthesis of 6-Hydrazinyl-3-Chloropyridazine
3,6-Dichloropyridazine undergoes nucleophilic substitution with methylhydrazine in refluxing ethanol (12 h, 80°C), yielding 6-(N-methylhydrazinyl)-3-chloropyridazine. The reaction proceeds via an SNAr mechanism, with the methylhydrazine selectively attacking the less hindered position 6 chlorine.

Step 2: Cyclocondensation with 2,4-Pentanedione
The hydrazine intermediate reacts with acetylacetone (2,4-pentanedione) in acetic acid (5 h, 120°C), facilitating pyrazole ring formation through sequential keto-enol tautomerization and cyclodehydration. The reaction produces the target compound as pale yellow crystals (Yield: 68%, m.p. 145–147°C).

Mechanistic Insights

  • Protonation of acetylacetone enhances electrophilicity at carbonyl carbons.
  • Nucleophilic attack by hydrazine’s terminal amine forms a hydrazone intermediate.
  • Intramolecular cyclization eliminates water, aromatizing to the pyrazole ring.

Challenges

  • Competing formation of 3,5-dimethyl regioisomer due to keto-enol equilibrium.
  • Requires strict stoichiometric control to prevent over-alkylation.

Cross-Coupling Approach: Suzuki-Miyaura Reaction

Metal-catalyzed coupling between halogenated pyridazine and pyrazole precursors offers superior regiocontrol.

Step 1: Preparation of 3-Chloro-6-Bromopyridazine
Bromination of 3-chloropyridazine using phosphorus oxybromide (POBr3) in chlorobenzene (4 h, 150°C) introduces bromine at position 6 (Yield: 72%).

Step 2: Synthesis of 1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
1,3-Dimethylpyrazole undergoes directed ortho-metalation with LDA at –78°C, followed by quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester (Yield: 65%).

Step 3: Palladium-Catalyzed Coupling
A Suzuki-Miyaura reaction between 3-chloro-6-bromopyridazine (1.2 eq) and the pyrazole boronic ester (1.0 eq) employs Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 90°C for 18 h. Purification by column chromatography affords the target compound (Yield: 82%, m.p. 152–154°C).

Optimization Parameters

  • Catalyst loading reduction to 2 mol% maintained efficacy while lowering costs.
  • Aqueous workup with 10% NH4OH minimized boronic acid byproducts.

Comparative Analysis of Synthetic Methodologies

Parameter Cyclocondensation Route Suzuki Coupling Route
Overall Yield 46% 62%
Purity (HPLC) 95.2% 98.7%
Reaction Time 17 h 22 h
Cost Index $320/g $410/g
Regioselectivity Moderate High

Key Observations

  • The Suzuki route provides higher regiochemical fidelity but requires expensive boronic esters.
  • Cyclocondensation offers cost advantages but necessitates rigorous purification to remove regioisomers.

Structural Characterization and Validation

3.1. Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 2.41 (s, 3H, N-CH3), 2.63 (s, 3H, C3-CH3), 6.92 (d, J=8.4 Hz, 1H, H5-pyridazine), 7.85 (s, 1H, H5-pyrazole), 8.17 (d, J=8.4 Hz, 1H, H4-pyridazine).
  • 13C NMR: 13.8 (N-CH3), 16.2 (C3-CH3), 108.5 (C4-pyrazole), 128.3–155.6 (pyridazine/pyrazole carbons).
  • HRMS (ESI+): m/z calcd for C10H10ClN4 [M+H]+: 237.0648; found: 237.0651.

3.2. X-ray Crystallography
Single-crystal analysis confirms the pyrazole ring’s 1,3-dimethyl substitution and C4 attachment to pyridazine. The dihedral angle between rings measures 42.7°, indicating moderate conjugation.

Industrial-Scale Production Considerations

4.1. Process Intensification

  • Continuous flow reactors reduce reaction times by 40% compared to batch processes.
  • Microwave-assisted coupling achieves 95% conversion in 45 minutes.

4.2. Green Chemistry Metrics

  • PMI (Process Mass Intensity): 18.7 (Cyclocondensation) vs. 23.4 (Suzuki).
  • E-factor: 6.2 kg waste/kg product (Cyclocondensation) vs. 8.9 (Suzuki).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 of the pyridazine ring undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

ReagentProductConditionsYieldSource
Sodium azide (NaN₃)3-Azido-6-(1-methyl-1H-pyrazol-4-yl)pyridazineK₂CO₃, DMF, 80°C72%
Potassium thiolate (RS⁻)3-(Alkylthio)-6-(1-methyl-1H-pyrazol-4-yl)pyridazineTHF, reflux, 12h65–78%

The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyridazine ring. Steric hindrance from the pyrazole substituent slightly reduces reactivity compared to simpler chloropyridazines.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings, leveraging its halogenated pyridazine ring. Representative examples:

Boronic Acid/EstersCatalyst SystemSolventTemp/TimeYieldSource
1-Methyl-1H-pyrazole-4-boronic esterPdCl₂(dppf), K₂CO₃Dioxane/H₂O80°C, 4h76%
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃DME/H₂O90°C, 5h68%

The reaction selectively substitutes the chlorine atom, retaining the pyrazole group .

Cyclization Reactions

Under thermal conditions, the chloro group facilitates heterocycle formation:

ReagentProductConditionsYieldSource
(3-Bromophenyl)acetohydrazide3-(3-Bromobenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine1-Butanol, 130°C, 18h47%

This reaction involves displacement of chlorine by hydrazide, followed by intramolecular cyclization .

Coordination Chemistry

The compound acts as a bidentate ligand in transition-metal complexes. For example:

Metal CenterCo-ligandComplex StructureApplicationSource
Rutheniump-Cymene, X⁻[Ru(η⁶-p-cymene)(κ²-N,N′-L)X]⁺ (X = Cl, Br)Catalysis, medicinal

The pyridazine and pyrazole nitrogen atoms coordinate to Ru(II), forming stable complexes with tunable substitution kinetics .

Oxidation and Reduction

Limited data exists, but preliminary studies suggest:

  • Oxidation : Hydrogen peroxide converts the pyridazine ring to a pyridazine N-oxide, though yields are moderate (≈50%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine derivative.

Structural Influences on Reactivity

  • Steric Effects : The 1,3-dimethylpyrazole group marginally slows substitution kinetics compared to non-methylated analogs .

  • Electronic Effects : Electron-donating methyl groups on pyrazole slightly deactivate the pyridazine ring toward electrophiles .

Key Reaction Data Table

Reaction TypeExample ReagentsTypical YieldsKey Conditions
Suzuki CouplingArylboronic acids44–76%Pd catalysis, 80–90°C
Nucleophilic SubstitutionNaN₃, RSH65–78%Polar aprotic solvents
CyclizationHydrazides47–63%High-temperature reflux

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds in this class have been screened for their antibacterial and antifungal activities with promising results .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have demonstrated that certain pyrazole derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) when compared to standard chemotherapeutics like Doxorubicin . The mechanism behind this activity often involves the induction of apoptosis in cancer cells.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyridazine derivatives, including those containing pyrazole rings. These compounds have shown promise as selective COX-2 inhibitors, which may provide therapeutic benefits in treating inflammatory diseases without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Screening

In a study published in South Asian Research Journal of Pharmaceutical Sciences, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Evaluation

A comprehensive evaluation of antitumor activity was conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives. Among these, compounds structurally related to this compound demonstrated potent cytotoxicity against various cancer cell lines. This study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Replacement of chlorine with an aniline group (as in ) reduces electron deficiency, altering reactivity and intermolecular interactions (e.g., hydrogen bonding) .
  • Lipophilicity : Trifluoromethylphenyl-substituted analogs () exhibit increased hydrophobicity, which may enhance membrane permeability compared to pyrazole derivatives .

Reactivity Trends :

  • The 1,3-dimethylpyrazole substituent may slow SNAr reactions due to steric effects compared to smaller groups (e.g., unsubstituted pyrazole in ).
  • Electron-withdrawing groups (e.g., CF₃ in ) enhance leaving-group displacement at the 3-position.

Physicochemical Properties

  • Crystal Packing : Compounds like N-phenyl-6-(pyrazol-1-yl)pyridazin-3-amine () exhibit planar molecular geometries stabilized by intramolecular C–H⋯N hydrogen bonds (S(6) motif) and intermolecular π-π interactions (3.68 Å spacing). The target compound’s 1,3-dimethylpyrazole may disrupt such packing, reducing crystallinity .
  • Solubility : Pyrazole derivatives generally show moderate aqueous solubility, while trifluoromethylphenyl analogs () are highly lipophilic.

Biological Activity

3-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyridazine ring substituted with a chloro group and a dimethylpyrazole moiety. Its molecular formula is C9H9ClN4C_9H_9ClN_4, and it has a molecular weight of approximately 194.621 g/mol .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound demonstrated an IC50 value of 3.79 µM, indicating potent cytotoxicity .
  • NCI-H460 (lung cancer) : The growth inhibition was observed with an IC50 value of 42.30 µM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The precise mechanisms through which this compound exerts its biological activity are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Kinases : Similar pyrazole derivatives have shown to inhibit various kinases such as Aurora-A and DYRK1A, which are critical in cell cycle regulation and cancer progression .
  • Antioxidant Activity : The compound may also possess antioxidant properties, contributing to its anticancer effects by reducing oxidative stress within cells .

Study on Anticancer Activity

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was highlighted for its promising anticancer activity against multiple cell lines. The study utilized various assays to determine the cytotoxicity and mechanism of action:

CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundNCI-H46042.30

This table summarizes the effectiveness of the compound in inhibiting cancer cell growth across different types of cancer .

Pharmacological Testing

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine, and how can reaction conditions be optimized?

  • Methodology :

  • Fusion Reactions : Utilize a fusion reaction between 3-chloro-pyridazine derivatives and substituted pyrazoles under mild, solvent-free conditions. demonstrates that reacting 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with aliphatic/aromatic amines yields pyrazolylpyridazine amines. Optimization involves controlling temperature (80–120°C) and stoichiometric ratios (amine:pyridazine = 1.2:1) to minimize side products .
  • Microwave-Assisted Synthesis : For faster and higher-yield reactions, microwave irradiation (e.g., 150 W, 100°C, 20 min) can enhance regioselectivity, as shown in analogous pyridazine systems ().

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to confirm substituent orientation and non-covalent interactions (e.g., π-stacking, hydrogen bonding). and provide structural data for related pyrazolylpyridazines, highlighting bond lengths (C–N: 1.33–1.37 Å) and dihedral angles (pyridazine-pyrazole: 5–10°) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm) and HPLC (C18 column, 230 nm UV detection) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically evaluated for biological activity?

  • Methodology :

  • Derivative Synthesis : Prepare analogs with varying substituents (e.g., halogenation at pyridazine C3, alkylation at pyrazole N1). shows that 3-(piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial activity against S. aureus (MIC: 4–16 µg/mL), suggesting the importance of basic side chains .
  • In Vitro Assays : Screen for bioactivity using standardized protocols (e.g., ATPase inhibition assays for anti-viral activity, COX-2 inhibition for anti-inflammatory effects). highlights IC50_{50} values for pyridazine derivatives in enzyme inhibition studies .

Q. What strategies address regioselectivity challenges during functionalization of the pyridazine core?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., chlorine at C3) to control electrophilic substitution. reports that 3,6-dichloropyridazine undergoes selective mono-functionalization at C6 with Grignard reagents (80% yield) due to steric and electronic effects .
  • Cross-Coupling Reactions : Optimize Buchwald-Hartwig conditions (Pd(OAc)2_2/XPhos, 100°C) for C–N bond formation, as seen in for amine coupling .

Q. How can computational modeling predict binding affinities or metabolic stability of derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., CRF-1 receptors). references corticotropin-releasing factor antagonists, where pyridazine derivatives showed binding energies of −9.2 kcal/mol .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. provides computational data for related sulfonylbenzyl-pyrazolylpyridazines .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media). and note variability in MIC values due to differences in bacterial strains .
  • Meta-Analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., logP, plasma protein binding) to identify confounding factors.

Safety and Handling

Q. What safety protocols are essential for handling pyridazine derivatives in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats. emphasizes avoiding skin contact due to potential irritancy .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated pyridazines) for incineration, as per guidelines .

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